DL-SERINE (13C3; 15N)
Description
Fundamental Principles of Stable Isotope Labeling for Metabolic Studies
The core principle of stable isotope labeling lies in the introduction of non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), into biological molecules. numberanalytics.com These labeled molecules, often referred to as tracers, are chemically identical to their naturally occurring, unlabeled counterparts. numberanalytics.com This chemical similarity ensures they are processed by the body's metabolic machinery in the same way. creative-proteomics.com
Once introduced into a biological system, these tracers mix with the existing pool of unlabeled molecules. As metabolic processes occur, the labeled atoms are incorporated into various downstream metabolites. creative-proteomics.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled forms of these metabolites due to their mass difference. numberanalytics.com This allows researchers to trace the metabolic fate of the initial tracer, providing a dynamic map of metabolic pathways and fluxes. eurisotop.com
The key advantages of using stable isotopes are their safety, as they are non-radioactive, and their ability to provide detailed information about the flow of atoms through complex metabolic networks. creative-proteomics.comeurisotop.com This technique enables the quantification of metabolic rates and the identification of active, and sometimes previously unknown, metabolic pathways. numberanalytics.comboku.ac.at
Rationale for DL-SERINE (13C3; 15N) as a Multifaceted Isotopic Tracer
Serine is a non-essential amino acid that holds a central position in cellular metabolism. medchemexpress.com It serves as a crucial building block for proteins and is a precursor for the synthesis of a wide array of other essential biomolecules, including other amino acids, nucleotides, and lipids. mdpi.com Its involvement in numerous metabolic pathways makes it an ideal candidate for use as a metabolic tracer.
The specific isotopic labeling of DL-Serine with three ¹³C atoms and one ¹⁵N atom, creating DL-SERINE (13C3; 15N), provides a powerful tool for several reasons:
Comprehensive Pathway Tracing: The presence of both carbon and nitrogen labels allows researchers to simultaneously track the fate of the carbon skeleton and the amino group of serine. isotope.combuchem.com This dual-labeling strategy offers a more complete picture of how serine contributes to various biosynthetic pathways.
One-Carbon Metabolism: Serine is a major source of one-carbon units, which are essential for the synthesis of purines and thymidylate (components of DNA) and for methylation reactions. mdpi.comannualreviews.org The ¹³C labels on DL-SERINE (13C3; 15N) can be traced as they are transferred through the folate and methionine cycles.
Sphingolipid Synthesis: Serine is a direct precursor for the synthesis of sphingolipids, a critical class of lipids involved in cell structure and signaling. ulb.ac.be Tracing studies with labeled serine can elucidate the dynamics of sphingolipid metabolism.
Amino Acid and Neurotransmitter Synthesis: The nitrogen atom from serine can be transferred to other molecules to form new amino acids and neurotransmitters. The ¹⁵N label allows for the tracking of these nitrogen transfer reactions.
By using DL-SERINE (13C3; 15N), scientists can investigate the interconnectedness of these diverse and vital metabolic pathways. eurisotop.comotsuka.co.jp
Historical Context and Evolution of Isotope Tracing Methodologies
The concept of using isotopes as tracers in biological research dates back to the early 20th century. researchgate.net Initial studies primarily utilized radioactive isotopes to follow the path of molecules in living organisms. nih.gov While groundbreaking, the use of radioisotopes presented safety concerns and was limited for certain elements like nitrogen and oxygen, which lack long-lived radioactive isotopes. nih.gov
The development of mass spectrometry by pioneers like J.J. Thomson and F.W. Aston was a critical turning point, enabling the separation and quantification of isotopes based on their mass. nih.govnih.gov This paved the way for the use of stable isotopes in metabolic research. In the 1930s, Schoenheimer and Rittenberg were among the first to employ stable isotopes, specifically ¹⁵N, to study biological processes, revealing the dynamic nature of metabolism. numberanalytics.comnih.gov
Over the decades, advancements in analytical instrumentation, particularly in mass spectrometry (from isotope ratio mass spectrometry (IRMS) to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)) and NMR spectroscopy, have dramatically increased the sensitivity and resolution of isotope tracing studies. nih.govnih.govresearchgate.net These technological leaps have allowed for the analysis of complex biological samples and the determination of positional isotopomers, providing even more detailed insights into metabolic pathways. nih.gov The commercial availability of a wide range of stable isotope-labeled compounds, including multiply-labeled tracers like DL-SERINE (13C3; 15N), has further expanded the application of this powerful technique in modern biochemical and clinical research. buchem.comchemie-brunschwig.ch
Interactive Data Tables
Table 1: Properties of DL-SERINE (13C3; 15N)
| Property | Value |
| Molecular Weight | 109.06 |
| Chemical Purity | 98% |
| Isotopic Enrichment | ¹³C, 98%; ¹⁵N, 98% |
| Applications | Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics |
Data sourced from Cambridge Isotope Laboratories, Inc. isotope.com
Table 2: Common Stable Isotopes in Metabolic Research
| Isotope | Natural Abundance (%) | Common Applications |
| Carbon-13 (¹³C) | ~1.1 | Tracing central carbon metabolism, biosynthesis of fatty acids and amino acids |
| Nitrogen-15 (¹⁵N) | ~0.37 | Tracing nitrogen metabolism, amino acid and nucleotide synthesis |
| Deuterium (²H) | ~0.015 | Measuring rates of synthesis of macromolecules, redox metabolism |
| Oxygen-18 (¹⁸O) | ~0.2 | Studying metabolic reactions involving water or oxygen |
General knowledge compiled from multiple sources. mdpi.comcreative-proteomics.comnih.gov
Properties
Molecular Weight |
109.06 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Metabolic Pathways and Intermediary Metabolism Interrogated Via Dl Serine 13c3; 15n
Serine Biosynthesis and Catabolism Pathways
The study of serine metabolism is crucial as it is a non-essential amino acid that acts as a central node in the metabolic network, linking glycolysis to pathways responsible for the synthesis of other amino acids, nucleotides, and lipids. rupress.orgnih.gov
Contribution from Glycolytic Intermediates
Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG). researchgate.netresearchgate.netnih.gov This three-step enzymatic pathway is a key connection between glucose metabolism and amino acid biosynthesis. nih.govyoutube.com The process begins with the oxidation of 3-PG by phosphoglycerate dehydrogenase (PHGDH) to produce 3-phosphohydroxypyruvate. nih.govyoutube.com Subsequently, phosphoserine aminotransferase (PSAT1) catalyzes the transamination of 3-phosphohydroxypyruvate with glutamate (B1630785) to yield 3-phosphoserine and α-ketoglutarate. nih.gov In the final step, phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to generate serine. nih.govyoutube.com In some cancer cells, a significant portion of the 3-phosphoglycerate from glycolysis is diverted into this serine biosynthesis pathway. nih.govnih.gov
Interconversion with Glycine (B1666218) and Related Amino Acids
Serine and glycine are biochemically interconvertible in a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.govyoutube.comyoutube.com This reversible reaction, which occurs in both the cytoplasm and mitochondria, involves the transfer of the hydroxymethyl group from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. nih.govnih.govcreative-proteomics.com This interconversion is not only crucial for maintaining the balance between serine and glycine pools but also serves as a primary source of one-carbon units for various biosynthetic pathways. researchgate.netresearchgate.netrupress.org Studies have shown that the conversion of serine is adequate to meet the dietary need for glycine. nih.gov D-serine, a stereoisomer, has also been shown to be metabolically linked to L-serine and glycine in the cerebral cortex. biorxiv.orgnih.gov
One-Carbon Metabolism and Folate Cycle Dynamics
One-carbon metabolism comprises a network of interconnected pathways that are fundamental for the biosynthesis of nucleotides and amino acids, as well as for methylation reactions. nih.govrupress.org Serine is a major donor of these one-carbon units. nih.gov
Role in Formate (B1220265) and Tetrahydrofolate Generation
The catabolism of serine is a primary source of one-carbon units for the folate cycle. nih.govnih.gov The conversion of serine to glycine by SHMT generates 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.govcreative-proteomics.com This molecule is a central intermediate in the folate cycle and can be further metabolized. wikipedia.org In the mitochondria, a series of enzymatic reactions can convert serine to formate, which can then be exported to the cytoplasm to participate in other metabolic processes. nih.govnih.gov The generation of formate from serine is dependent on tetrahydrofolate and involves several enzymes, including SHMT and methylenetetrahydrofolate dehydrogenase. nih.govresearchgate.net Tetrahydrofolate itself is the primary carrier of these one-carbon groups in various metabolic reactions. drugbank.com
Link to Methionine Cycle and S-Adenosylmethionine (SAM) Production
The folate cycle is intricately linked to the methionine cycle. nih.gov The one-carbon units derived from serine can be used for the remethylation of homocysteine to form methionine. creative-proteomics.comnih.gov Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. nih.govnih.gov Serine contributes to SAM production in two distinct ways: by providing the one-carbon unit for homocysteine remethylation and by supporting the de novo synthesis of ATP, which is required for the conversion of methionine to SAM. nih.govresearchgate.netresearchgate.net This highlights serine's critical role in maintaining cellular methylation capacity. nih.gov
Nucleotide Biosynthesis Pathways
The one-carbon units derived from serine are essential for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. rupress.orgnih.gov Serine provides carbons for both purine (B94841) and pyrimidine biosynthesis. researchgate.netnih.gov
For purine synthesis, two one-carbon units from 10-formyl-THF, which is derived from serine, are incorporated into the purine ring of inosine monophosphate (IMP), the precursor for both AMP and GMP. wikipedia.orgnih.gov
For pyrimidine synthesis, the one-carbon unit from 5,10-methylenetetrahydrofolate is crucial for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. wikipedia.orgresearchgate.net Tracing studies using labeled serine have confirmed its role as a predominant one-carbon donor for both thymidine and purine synthesis. researchgate.net Therefore, serine metabolism is critical for providing the necessary precursors for DNA replication and repair. nih.govresearchgate.net
Purine Synthesis Contribution
The de novo synthesis of purine nucleotides is a complex process that utilizes atoms from several sources, including amino acids. DL-SERINE (13C3; 15N) is instrumental in elucidating the contribution of serine to the purine ring structure. Serine contributes to purine biosynthesis through two main routes: by providing one-carbon units and by being a precursor to glycine.
When cells are cultured with DL-SERINE (13C3; 15N), the labeled carbon and nitrogen atoms can be tracked into various metabolites. nih.gov Serine is taken up by cells and converted in the mitochondria to glycine and formate. nih.gov These products then exit the mitochondria to participate in cytosolic pathways, including de novo purine biosynthesis. nih.gov
The glycine molecule, containing two carbons and one nitrogen from the original serine, is directly incorporated into the purine ring, forming carbons 4 and 5, and nitrogen 7. The remaining carbon from serine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, which is then oxidized to 10-formyltetrahydrofolate. This one-carbon unit is then used for the synthesis of carbons 2 and 8 of the purine ring.
| Atom(s) from DL-SERINE (13C3; 15N) | Intermediate Metabolite | Position in Purine Ring | Isotopic Label |
|---|---|---|---|
| Cα, Cβ, N | Glycine | C4, C5, N7 | ¹³C₂, ¹⁵N |
| Cβ | Formate (via 5,10-methylene-THF and 10-formyl-THF) | C2, C8 | ¹³C |
Research has shown that in certain cancer cell lines, there is a preference for de novo synthesized serine and glycine for incorporation into purine rings. researchgate.net Isotope tracing studies using labeled serine have demonstrated that the carbon and nitrogen from serine are efficiently channeled into purine nucleotides like AMP and GMP. nih.govnih.gov
Pyrimidine Synthesis Contribution
The contribution of serine to pyrimidine synthesis is less direct than its role in purine biosynthesis. The atoms of the pyrimidine ring itself are derived from glutamine, aspartate, and bicarbonate. However, serine metabolism is crucial for the synthesis of one of the four deoxyribonucleotides, deoxythymidine monophosphate (dTMP).
The conversion of deoxyuridine monophosphate (dUMP) to dTMP is catalyzed by the enzyme thymidylate synthase, which requires a one-carbon unit from 5,10-methylenetetrahydrofolate. Serine, through the action of serine hydroxymethyltransferase (SHMT), is the primary donor of this one-carbon unit.
Using DL-SERINE (13C3; 15N) as a tracer allows researchers to follow the flow of the β-carbon of serine into the methyl group of thymidine. While the nitrogen and the other two carbons of serine are not incorporated into the pyrimidine ring, their metabolic fates can be tracked to other pathways.
| Atom(s) from DL-SERINE (13C3; 15N) | Intermediate Metabolite | Contribution | Isotopic Label |
|---|---|---|---|
| Cβ | 5,10-methylenetetrahydrofolate | Methyl group of deoxythymidine monophosphate (dTMP) | ¹³C |
Studies have shown that while serine starvation can impede purine synthesis due to a lack of one-carbon units, the levels of pyrimidine nucleotides upstream of dTMP may not be as significantly affected. nih.gov This highlights the specific and critical role of serine-derived one-carbon units in the final step of dTMP synthesis.
Lipid Metabolism Networks
DL-SERINE (13C3; 15N) is a valuable tracer for investigating the contribution of serine to the synthesis of various lipids, particularly sphingolipids and phospholipids.
Sphingolipid Synthesis
Serine is a direct and essential precursor for the de novo synthesis of sphingolipids. The initial and rate-limiting step of this pathway is the condensation of serine with palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT).
In this reaction, the entire serine molecule, with the exception of its carboxyl group, is incorporated into the sphingoid base backbone. Therefore, when DL-SERINE (13C3; 15N) is used as a tracer, the two carbons and the nitrogen atom of the sphingoid base will be labeled.
| Atom(s) from DL-SERINE (13C3; 15N) | Position in Sphinganine (Sphingoid Base Precursor) | Isotopic Label |
|---|---|---|
| Cα, Cβ, N | C1, C2, and the amino group of the sphingoid backbone | ¹³C₂, ¹⁵N |
This labeled sphinganine can then be further metabolized into a variety of complex sphingolipids, including ceramides, sphingomyelin, and glycosphingolipids. Tracing the fate of the ¹³C and ¹⁵N labels allows for the detailed study of the dynamics of sphingolipid metabolism.
Phospholipid Synthesis
Serine is also a key component in the synthesis of certain classes of phospholipids, most notably phosphatidylserine (PS). Phosphatidylserine is synthesized in the endoplasmic reticulum through a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (PE), is replaced with serine.
When DL-SERINE (13C3; 15N) is supplied to cells, the labeled serine is directly incorporated as the head group of phosphatidylserine. This allows for the tracing of the entire serine moiety into the phospholipid fraction.
| Atom(s) from DL-SERINE (13C3; 15N) | Component of Phosphatidylserine | Isotopic Label |
|---|---|---|
| Cα, Cβ, COOH, N | Serine head group | ¹³C₃, ¹⁵N |
Furthermore, phosphatidylserine can be decarboxylated in the mitochondria to form phosphatidylethanolamine, which can then be methylated to form phosphatidylcholine. By tracing the fate of the labels from DL-SERINE (13C3; 15N), researchers can investigate the flux through these interconnected phospholipid synthesis pathways.
Interplay with Central Carbon Metabolism
Serine metabolism is intricately linked with central carbon metabolism, particularly glycolysis and gluconeogenesis. DL-SERINE (13C3; 15N) can be used to trace the bidirectional flow of carbon between these pathways.
Connections with Glycolysis and Gluconeogenesis
The de novo synthesis of serine originates from the glycolytic intermediate 3-phosphoglycerate. Through a series of enzymatic reactions, 3-phosphoglycerate is converted to L-serine. This means that under conditions of high glucose uptake, labeled glucose can be traced into the serine pool.
Conversely, serine can be catabolized back into the central carbon metabolism. Serine can be converted to pyruvate (B1213749) by the enzyme serine dehydratase. Pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for gluconeogenesis to synthesize glucose.
By using DL-SERINE (13C3; 15N) as a tracer, the three labeled carbons of serine can be followed into pyruvate and subsequently into TCA cycle intermediates or glucose. This allows for the quantification of the contribution of serine to these central metabolic pathways.
| Metabolic Pathway | Key Intermediate | Labeled Product(s) from DL-SERINE (13C3; 15N) | Isotopic Label |
|---|---|---|---|
| Catabolism to Pyruvate | Pyruvate | Pyruvate | ¹³C₃ |
| Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA, Oxaloacetate | TCA cycle intermediates (e.g., citrate, malate) | ¹³C |
| Gluconeogenesis | Phosphoenolpyruvate | Glucose | ¹³C |
These tracing studies are crucial for understanding the metabolic flexibility of cells and how they utilize different nutrient sources to support growth and proliferation, particularly in the context of diseases like cancer where metabolic pathways are often reprogrammed.
Anaplerotic and Cataplerotic Links to the Tricarboxylic Acid (TCA) Cycle
DL-SERINE (13C3; 15N) is instrumental in elucidating the anaplerotic and cataplerotic fluxes that connect serine metabolism with the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism. Anaplerosis refers to the replenishment of TCA cycle intermediates, while cataplerosis involves their removal for biosynthetic purposes.
The carbon backbone of serine, traced by its 13C3 labeling, can significantly contribute to the anaplerotic replenishment of the TCA cycle pool. Serine can be metabolized to pyruvate through the action of serine dehydratase. This three-carbon pyruvate molecule can then enter the TCA cycle through two primary anaplerotic routes:
Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form acetyl-CoA, which then condenses with oxaloacetate to form citrate. In this case, two of the three labeled carbons from serine enter the cycle.
Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, a four-carbon TCA cycle intermediate. This reaction directly replenishes the cycle's intermediates and incorporates all three labeled carbons from the original serine molecule into the oxaloacetate. biorxiv.orgnih.gov
By using DL-SERINE (13C3; 15N) and analyzing the mass isotopomer distribution of TCA cycle intermediates via mass spectrometry, researchers can quantify the flux through these pathways. d-nb.info For instance, the appearance of M+3 labeled oxaloacetate or M+2 labeled citrate provides direct evidence of serine's contribution to the TCA cycle. nih.govmdpi.com The 15N label can be tracked as well, as it is often transferred to other amino acids via transamination reactions involving TCA cycle intermediates like α-ketoglutarate (forming glutamate) and oxaloacetate (forming aspartate).
Table 1: Representative Mass Isotopomer Distribution in TCA Cycle Intermediates after Labeling with DL-SERINE (13C3; 15N)
| Metabolite | Mass Isotopomer | Relative Abundance (%) | Inferred Pathway Contribution |
| Pyruvate | M+3 | 45.0 | Serine conversion to Pyruvate |
| Citrate | M+2 | 30.0 | Entry via Pyruvate Dehydrogenase (PDH) |
| α-Ketoglutarate | M+2 | 28.5 | Flux from M+2 Citrate |
| Malate | M+3 | 15.0 | Entry via Pyruvate Carboxylase (PC) |
| Aspartate | M+3, 15N1 | 12.0 | Transamination of M+3 Oxaloacetate |
This is a representative table illustrating potential findings. Actual results may vary based on experimental conditions and cell type.
This detailed tracking allows for the quantification of how heavily cells rely on serine as a carbon source for energy production and biosynthesis, which is of particular interest in the study of cancer metabolism where serine metabolism is often upregulated. d-nb.infomit.edu
Protein Synthesis and Turnover Dynamics
The dual labeling of DL-SERINE (13C3; 15N) makes it an exceptional tracer for studying the dynamics of protein synthesis and degradation, collectively known as protein turnover. isotope.com These measurements are crucial for understanding how cells maintain protein homeostasis and adapt their proteomes to internal or external stimuli. nih.gov
The methodology, often referred to as pulsed Stable Isotope Labeling with Amino acids in Cell culture (pSILAC), involves introducing the "heavy" labeled serine into the cell culture medium. nih.gov As new proteins are synthesized, they incorporate this heavy serine, while pre-existing proteins remain "light." The rate of protein synthesis can be determined by measuring the rate of incorporation of the 13C3, 15N-labeled serine into the proteome over time. nih.gov
Conversely, the rate of protein degradation can be measured by performing a chase experiment. After a period of labeling, the heavy serine is replaced with unlabeled ("light") serine. The rate at which the heavy label disappears from specific proteins reflects their degradation rate. nih.gov
Mass spectrometry is used to identify peptides and quantify the ratio of heavy to light forms. nih.gov The 15N is integral to this process as it is incorporated into the peptide backbone, while the 13C3 label provides an additional mass shift, enhancing detection accuracy. By monitoring thousands of proteins simultaneously, this technique provides a global view of proteome dynamics. nih.govresearchgate.net
Table 2: Protein Turnover Rates in Response to a Stimulus Measured by DL-SERINE (13C3; 15N) Labeling
| Protein | Half-life (Control, hours) | Half-life (Stimulus, hours) | Change in Turnover | Synthesis Rate (k_syn) | Degradation Rate (k_deg) |
| Protein A | 25.4 | 12.7 | Increased | ↑ | ↑ |
| Protein B | 48.2 | 47.9 | No Change | ↔ | ↔ |
| Protein C | 15.1 | 30.2 | Decreased | ↓ | ↓ |
| Protein D | 72.5 | 35.5 | Increased | ↑ | ↔ |
This table is a representative example illustrating how protein turnover data can be presented. k_syn and k_deg represent the rate constants for synthesis and degradation, respectively. Arrows indicate an increase (↑), decrease (↓), or no change (↔) in the rate.
These studies provide critical insights into how cellular processes are regulated. For example, they can reveal how cells adjust the abundance of specific enzymes or structural proteins in response to environmental changes or during disease progression.
Advanced Methodological Frameworks Employing Dl Serine 13c3; 15n
Isotopic Tracing Strategies in Cellular Systems
Isotopic tracing with DL-SERINE (13C3; 15N) is a foundational technique for investigating the metabolic fate of serine within cellular systems. This approach involves introducing the labeled serine into the cellular environment and subsequently using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the heavy isotopes into other metabolites. This provides direct evidence of metabolic pathways and their activities.
The experimental design is critical for extracting meaningful data from isotopic tracing studies and typically falls into two main categories: steady-state and pulse-chase experiments.
Pulse-Chase Labeling: This dynamic approach involves two distinct phases. First, cells are exposed to DL-SERINE (13C3; 15N) for a short period (the "pulse"). Subsequently, the labeled medium is replaced with a medium containing unlabeled serine (the "chase"). By collecting samples at multiple time points during the chase phase, researchers can track the flow of the ¹³C and ¹⁵N isotopes through metabolic networks over time. This provides valuable kinetic information about reaction rates and the turnover of metabolite pools, offering a more detailed view of metabolic dynamics than steady-state analysis alone.
DL-SERINE (13C3; 15N) and its isotopologues have been instrumental in metabolic studies across a wide range of cell culture models, particularly in cancer research where metabolic reprogramming is a key hallmark.
In human colon cancer cell lines such as HCT116, [U-¹³C₃]serine has been used to trace the flux of serine into de novo sphingolipid synthesis. nih.gov These studies have revealed how serine availability impacts the diversity of sphingolipids, which are critical components of cell membranes and signaling molecules. nih.gov Furthermore, tracing experiments in glioblastoma cell lines have helped to elucidate the complex metabolism and neuromodulatory roles of D-serine, which is synthesized from L-serine by serine racemase. nih.gov The use of labeled serine allows for the direct measurement of its conversion and subsequent metabolic fate within these brain cancer cells. nih.gov
The table below summarizes representative applications of labeled serine in different cell culture models.
| Cell Model | Research Focus | Key Finding |
| HCT116 (Colon Cancer) | Sphingolipid Metabolism | Demonstrated the direct incorporation of serine's carbon backbone into sphinganine, quantifying the activity of the serine palmitoyltransferase (SPT) pathway. nih.gov |
| U87 (Glioblastoma) | D-serine Metabolism | Investigated the regulation of serine racemase and D-amino acid oxidase, enzymes that control the levels of the neuromodulator D-serine. nih.gov |
| Caco-2 (Colon Carcinoma) | Amino Acid Turnover | Used stable isotope labeling to determine cancer-induced shifts in the turnover rates of key amino acids, identifying increased serine turnover in cancerous cells. nih.gov |
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a sophisticated computational technique that uses stable isotope labeling data to calculate intracellular metabolic reaction rates, or fluxes. nih.gov By supplying DL-SERINE (13C3; 15N) as a tracer, MFA can provide a quantitative map of carbon and nitrogen flow through the metabolic network, offering a functional readout of the cell's metabolic state. nih.govspringernature.com
The core of MFA is to measure the isotopic labeling patterns of intracellular metabolites, typically protein-bound amino acids, after the cells have reached an isotopic steady state with the labeled substrate. nih.gov The dual ¹³C and ¹⁵N labels in DL-SERINE (13C3; 15N) are particularly powerful, enabling the simultaneous resolution of both carbon and nitrogen metabolism. nih.gov
For instance, the ¹³C₃ backbone can be traced into glycine (B1666218), cysteine, and through glycolysis via 3-phosphoglycerate, while the ¹⁵N can be traced into the nitrogen-containing components of other amino acids and nucleotides. nih.gov These measured labeling patterns serve as constraints for a computational model of cellular metabolism. The model is then used to solve for the set of intracellular fluxes that best explains the observed experimental data. This process yields quantitative values for the rates of dozens or even hundreds of metabolic reactions.
The table below illustrates the principle of how labeling patterns inform flux calculations.
| Metabolite | Observed Labeling Pattern (Example) | Inferred Flux Information |
| Glycine | High enrichment of M+2 (¹³C₂) and M+1 (¹⁵N) | High flux through serine hydroxymethyltransferase (SHMT) |
| Cysteine | High enrichment of M+3 (¹³C₃) and M+1 (¹⁵N) | High flux through the transsulfuration pathway |
| Aspartate | Low enrichment of M+1 (¹⁵N) | Low activity of transamination reactions involving serine-derived nitrogen |
The flux maps generated by MFA provide an unparalleled view of the activity of metabolic pathways. This allows researchers to move beyond simple measurements of metabolite concentrations and instead understand the functional output of the metabolic network. nih.gov Using DL-SERINE (13C3; 15N), MFA can precisely quantify the activity of serine-dependent pathways, such as:
One-Carbon Metabolism: Quantifying the flux of serine's carbons into the folate cycle, which is crucial for nucleotide synthesis and methylation reactions.
De Novo Synthesis vs. Uptake: Determining the cell's reliance on extracellular serine uptake versus its own synthesis from glucose.
Amino Acid Biosynthesis: Calculating the rates at which serine's carbon and nitrogen are used to build other amino acids like glycine and cysteine. nih.gov
By comparing flux maps under different conditions (e.g., cancer vs. normal cells, drug-treated vs. untreated), scientists can identify critical nodes in the metabolic network that are altered in disease or in response to therapy.
Multi-Omics Integration with Isotopic Tracing Data
To gain a systems-level understanding of metabolic regulation, data from isotopic tracers like DL-SERINE (13C3; 15N) are increasingly integrated with multi-omics technologies. This approach connects the functional output of a metabolic pathway (flux) with the underlying molecular components (genes, proteins, and metabolites). Isotopic tracing provides the "fluxome" data, which represents the actual rate of metabolic conversions, offering a functional readout that cannot be obtained from static omics measurements alone.
The integration process typically involves:
Isotopic Tracing: An animal model receives DL-SERINE (13C3; 15N), and tissues are analyzed to determine the isotopic enrichment and calculate metabolic fluxes.
Multi-Omics Profiling: Parallel samples from the same tissues are subjected to transcriptomic (RNA-seq), proteomic (mass spectrometry-based proteomics), and metabolomic analyses.
Computational Integration: The datasets are computationally integrated to build comprehensive models of metabolic regulation.
A key application of this integrated approach is in cancer research. For example, in studies of patient-derived xenograft models of diffuse intrinsic pontine glioma (DIPG), tracing with [¹⁵N]serine was combined with metabolomics and transcriptomics. biorxiv.org This revealed that the cancer cells rewire purine (B94841) metabolism, and the tracing data directly showed how serine contributes its nitrogen atom to the synthesis of purine precursors like AICAR. The transcriptomic data confirmed the upregulation of genes involved in these pathways. biorxiv.org
By integrating flux data from DL-SERINE (13C3; 15N) with other omics layers, researchers can:
Correlate Gene Expression with Pathway Activity: Determine if changes in the transcription of metabolic enzymes lead to corresponding changes in metabolic flux.
Identify Post-Transcriptional Regulation: Uncover instances where protein levels or allosteric regulation, rather than gene expression, are the primary drivers of metabolic flux.
Build Predictive Models: Develop computational models that can predict how genetic or pharmacological perturbations will affect metabolic networks.
Table 3: Integration of DL-SERINE (13C3; 15N) Tracing with Multi-Omics Platforms This table is interactive. Click on the headers to sort the data.
| Omics Platform | Data Provided | Information Gained from Integration with Tracing | Example Application |
|---|---|---|---|
| Fluxomics (Isotopic Tracing) | Rate of metabolic reactions (e.g., nmol/g/min) | Provides the functional output of the metabolic network. | Quantifying the rate of serine conversion to glycine in a tumor. biorxiv.org |
| Transcriptomics (RNA-seq) | Relative abundance of mRNA transcripts | Correlates gene expression levels of metabolic enzymes with their in vivo activity. | Determining if upregulation of the PHGDH gene increases flux through the serine synthesis pathway. |
| Proteomics (MS-based) | Relative or absolute abundance of proteins | Identifies the abundance of enzymes and transporters that directly catalyze metabolic fluxes. | Measuring the protein levels of Serine Hydroxymethyltransferase (SHMT) to understand glycine synthesis capacity. |
| Metabolomics (MS or NMR) | Steady-state levels of metabolites (pool sizes) | Distinguishes between changes in metabolite concentration and changes in turnover rate. | Assessing whether an increase in glycine levels is due to increased synthesis from serine or decreased utilization. |
Sophisticated Analytical Techniques for Dl Serine 13c3; 15n Isotopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For DL-SERINE (13C3; 15N), NMR is instrumental in tracking the isotopic labels and understanding the metabolic pathways and structural dynamics of molecules incorporating this amino acid.
13C NMR Spectroscopy for Carbon Isotopomer Distribution
¹³C NMR spectroscopy is a crucial tool for quantitatively assessing the distribution of the ¹³C isotopes within serine and its downstream metabolites. nih.gov This technique allows for the precise determination of which carbon atoms in a molecule are labeled, providing insights into metabolic fluxes. nih.gov For instance, studies have utilized ¹³C NMR to monitor the formation of serine isotopomers, which can reflect changes in mitochondrial redox status. unc.edunih.gov The analysis of ¹³C-¹³C coupling patterns in the spectra of metabolites derived from [U-¹³C₃]serine can reveal the intact incorporation of the carbon skeleton or its fragmentation and re-synthesis through various metabolic pathways.
Research has demonstrated that the quantitative measurement of serine isotopomers in liver cells using ¹³C NMR spectroscopy can be used to monitor the NAD+/NADH ratio. unc.edunih.gov In these studies, hepatocytes were treated with modulators of the glycine (B1666218) cleavage system (GCS) activity, a key pathway in serine metabolism, followed by the addition of 2-¹³C-glycine. The resulting changes in the proportions of newly synthesized serine isotopomers were then compared to controls. unc.edunih.gov
| Treatment | Effect on GCS Activity | Impact on Serine Isotopomer Formation |
| Cysteamine | Competitive Inhibitor | Prevented formation of mitochondrial 3-¹³C-serine and 2,3-¹³C-serine. |
| Glucagon | Activator | Increased serine isotopomers. |
| CCCP (uncoupler) | Activator | Increased serine isotopomers. |
| Rotenone | Inhibitor of Complex I | Decreased serine isotopomers. |
This table illustrates the effects of different modulators on the formation of serine isotopomers as detected by ¹³C NMR, providing a proxy for mitochondrial redox status. unc.edunih.gov
15N NMR Spectroscopy for Nitrogen Isotope Tracking
¹⁵N NMR spectroscopy is specifically employed to track the nitrogen atom of DL-SERINE (13C3; 15N). The ¹⁵N nucleus has a spin of ½, which, unlike the more abundant ¹⁴N (spin 1), does not possess a quadrupole moment, resulting in narrower line widths and making it advantageous for NMR studies. wikipedia.org However, ¹⁵N NMR is inherently less sensitive than ¹H or ¹³C NMR due to its low natural abundance (0.36%) and a low gyromagnetic ratio. wikipedia.org Therefore, the use of ¹⁵N-enriched compounds like DL-SERINE (13C3; 15N) is essential for successful analysis.
This technique is invaluable for studying nitrogen metabolism, allowing researchers to follow the path of the ¹⁵N label as it is incorporated into other amino acids, proteins, and nitrogen-containing biomolecules. wikipedia.org Challenges such as the exchange of amine protons with water can lead to line broadening; however, experiments conducted at lower temperatures (e.g., -5 °C) can mitigate this issue, allowing for facile characterization of ¹⁵N-labeled amino acids. nih.gov
Advanced NMR Experiments for Biomolecular Structure and Dynamics
To gain deeper insights into the structural and dynamic properties of molecules labeled with DL-SERINE (13C3; 15N), a suite of advanced, multi-dimensional NMR experiments are utilized. These experiments correlate the signals of different nuclei, providing connectivity and spatial information.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a two-dimensional technique that correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. columbia.edu For DL-SERINE (13C3; 15N) incorporated into a larger biomolecule, the ¹H-¹⁵N HSQC spectrum provides a unique "fingerprint," with each peak corresponding to a specific amide group in the protein backbone. Changes in the position or intensity of these peaks can indicate alterations in the local chemical environment, providing information on protein folding, ligand binding, and dynamics. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is another 2D technique that reveals correlations between protons and heteronuclei (¹³C or ¹⁵N) that are separated by two or three bonds. columbia.edu This is particularly useful for establishing long-range connectivity within a molecule, aiding in the assignment of complex spectra and the determination of molecular structure. For metabolites derived from DL-SERINE (13C3; 15N), HMBC can help to elucidate the complete carbon and nitrogen framework.
These advanced NMR methods, when applied to molecules labeled with stable isotopes, provide a powerful platform for investigating biomolecular structure and function at an atomic level.
Hyperpolarized 13C NMR Applications
A significant challenge in ¹³C NMR is its relatively low sensitivity. Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP), can overcome this limitation by dramatically increasing the polarization of ¹³C nuclei, leading to a signal enhancement of 10,000-fold or more. mdpi.compnas.org This allows for the real-time in vivo imaging of metabolic processes. nih.gov
In the context of DL-SERINE (13C3; 15N), the ¹³C-labeled backbone can be hyperpolarized, and its metabolic conversion into other molecules can be monitored in real-time within living cells or organisms. This has profound implications for studying metabolic pathways in diseases such as cancer. pnas.org
Furthermore, research has explored methods to prolong the spin-lattice relaxation time (T₁), which is the time constant for the decay of the hyperpolarized signal. Deuteration of ¹³C-enriched substrates, including serine, has been shown to significantly increase T₁. For instance, deuterium labeling of [2-¹³C]serine resulted in a greater than four-fold increase in its T₁. rsc.orgescholarship.org This prolonged signal lifetime expands the window for observing metabolic transformations.
| Labeled Substrate | T₁ Increase with Deuteration |
| [2-¹³C]alanine | > 4-fold |
| [2-¹³C]serine | > 4-fold |
| [2-¹³C]lactate | > 4-fold |
This table summarizes the significant increase in the spin-lattice relaxation time (T₁) observed for several ¹³C-labeled substrates upon deuteration, enhancing their utility in hyperpolarized NMR studies. rsc.orgescholarship.org
Mass Spectrometry (MS) Based Isotope Tracing
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for isotopic analysis, capable of distinguishing between molecules that differ in mass due to isotopic substitution.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification and Isotopologue Profiling
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of complex biological mixtures. In this method, the components of a sample are first separated by liquid chromatography and then detected and identified by mass spectrometry.
For the analysis of DL-SERINE (13C3; 15N), LC-MS/MS is employed for several key purposes:
Metabolite Quantification: Stable isotope-labeled compounds like DL-SERINE (13C3; 15N) are ideal internal standards for accurate and precise quantification of their unlabeled counterparts in biological samples such as plasma. caymanchem.comnih.govnih.gov The labeled standard is added to the sample at a known concentration, and the ratio of the MS signal of the analyte to the internal standard is used to determine the analyte's concentration, correcting for variations in sample preparation and instrument response. nih.govnih.gov
Isotopologue Profiling: LC-MS can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) of serine and its metabolites. By monitoring the mass shifts corresponding to the incorporation of ¹³C and ¹⁵N, researchers can trace the metabolic fate of the labeled serine. This approach provides valuable information about the activity of metabolic pathways.
The sensitivity and specificity of LC-MS/MS make it a cornerstone of metabolomics research, enabling the detailed investigation of metabolic networks through the use of stable isotope tracers like DL-SERINE (13C3; 15N). nih.gov
| Analytical Technique | Application for DL-SERINE (13C3; 15N) | Key Information Obtained |
| ¹³C NMR Spectroscopy | Carbon isotopomer distribution analysis | Metabolic fluxes, mitochondrial redox status |
| ¹⁵N NMR Spectroscopy | Nitrogen isotope tracking | Nitrogen metabolism pathways |
| Advanced NMR (HSQC, HMBC) | Biomolecular structure and dynamics | 3D structure, molecular interactions |
| Hyperpolarized ¹³C NMR | Real-time metabolic imaging | In vivo metabolic rates |
| LC-MS/MS | Metabolite quantification and isotopologue profiling | Absolute concentrations, metabolic fate |
This interactive table provides a summary of the sophisticated analytical techniques used for the isotopic analysis of DL-SERINE (13C3; 15N) and the key research findings they enable.
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Derivatization and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of amino acids, though it requires a critical preparatory step known as derivatization. sigmaaldrich.comcreative-proteomics.com Due to the polar nature of serine, derivatization is necessary to convert it into a more volatile and less reactive compound, thus improving its chromatographic behavior. sigmaaldrich.com This process involves replacing the active hydrogen atoms on the hydroxyl (-OH) and amino (-NH2) functional groups with nonpolar moieties. sigmaaldrich.com
Silylation is a widely used derivatization technique for this purpose. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. sigmaaldrich.comresearchgate.net MTBSTFA, for instance, reacts with serine to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com The derivatized sample is then introduced into the GC, where the compounds are separated before being ionized and detected by the mass spectrometer. The resulting mass spectra contain characteristic fragments that allow for the identification and quantification of the labeled serine derivative. sigmaaldrich.com Alkyl chloroformates are also versatile derivatization reagents for the GC separation of amino acids. springernature.com
| Step | Description | Example Reagent/Condition | Reference |
|---|---|---|---|
| Sample Drying | An aliquot of the sample containing serine is dried to remove water, which can interfere with derivatization. | Evaporation under nitrogen stream or vacuum. | sigmaaldrich.com |
| Derivatization | The dried sample is reacted with a derivatizing agent to increase volatility. | MTBSTFA in acetonitrile, heated at 100°C for 4 hours. | sigmaaldrich.com |
| GC Separation | The derivatized sample is injected into a GC system for separation on a capillary column. | SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 μm). | sigmaaldrich.com |
| MS Detection | Separated compounds are ionized (typically by electron impact) and detected by a mass spectrometer, which records their mass-to-charge ratio and abundance. | Analysis of characteristic fragments to identify and quantify the serine derivative. | sigmaaldrich.com |
High-Resolution Mass Spectrometry (HRMS) for Detailed Isotopomer Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for conducting detailed mass isotopomer distribution analysis (MIDA). rsc.org This technique provides the high resolving power necessary to differentiate between molecules with very similar masses, such as the various isotopologues of serine that arise from metabolic processes. rsc.org Instruments like the Orbitrap and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers are capable of achieving the resolution required for these detailed analyses. osti.govnih.gov
In metabolic studies using DL-SERINE (13C3; 15N), HRMS can precisely measure the incorporation of the ¹³C and ¹⁵N isotopes into serine and its downstream metabolites. This allows researchers to track the flow of these atoms through metabolic pathways. The high mass accuracy of HRMS ensures unambiguous identification of labeled compounds in complex biological matrices. ckisotopes.com For instance, a recent study utilized a GC Orbitrap system to perform position-specific carbon isotope analysis of a derivatized serine standard, demonstrating the capability of HRMS to provide detailed isotopic information. osti.govresearchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Abundance
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios in a sample. ucdavis.edu When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), it allows for compound-specific isotope analysis of ¹³C and ¹⁵N in individual amino acids like serine. ucdavis.edu
| Parameter | Specification | Reference |
|---|---|---|
| Derivatization | N-acetyl methyl esters (NACME) | ucdavis.edu |
| GC Column | Agilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness) | ucdavis.edu |
| Injection Temperature | 260 ºC (splitless, 1 min) | ucdavis.edu |
| Combustion Reactor | NiO tube with CuO and NiO wires at 1000 °C | ucdavis.edu |
| Mass Spectrometer | Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer | ucdavis.edu |
MALDI-MS Imaging for Spatially Resolved Metabolic Information
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free technique that visualizes the spatial distribution of molecules directly in tissue sections. maastrichtuniversity.nl This method combines the sensitivity and selectivity of mass spectrometry with spatial analysis, providing a two-dimensional molecular map of analytes like serine and its metabolites within their native biological context. maastrichtuniversity.nl
However, the analysis of small, polar molecules like amino acids by MALDI-MSI can be challenging due to their low ionization efficiency and spectral interference from the MALDI matrix. nih.govnih.gov To overcome these limitations, on-tissue chemical derivatization (OTCD) is often employed. nih.govresearchgate.net This involves applying a derivatizing reagent to the tissue section to tag the target analytes with a moiety that enhances their ionization efficiency. nih.gov For example, the reagent p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS) has been used to sensitively detect a variety of free amino acids in tissue by adding a quaternary nitrogen group. nih.gov This approach enables the tracking of stable isotope incorporation, such as from DL-SERINE (13C3; 15N), and the visualization of localized metabolic kinetics within different regions of a tissue sample. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or reference method for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov The basis of IDMS is the addition of a known amount of an isotopically labeled version of the analyte—such as DL-SERINE (13C3; 15N)—to the sample as an internal standard. nih.gov This "spike" is chemically identical to the endogenous analyte and thus behaves similarly during sample preparation, extraction, and analysis, correcting for sample loss and ionization variability. unc.edu
The mass spectrometer separately measures the signal intensity of the naturally abundant (unlabeled) serine and the isotopically labeled standard based on their mass-to-charge ratio difference. The concentration of the endogenous serine can then be calculated from the ratio of the two signals. researchgate.net This approach is routinely used by metrology institutes like the National Institute of Standards and Technology (NIST) to certify analyte concentrations in standard reference materials. nih.govunc.edu LC-MS/MS is a common platform for IDMS-based quantification of amino acids. nih.govnih.gov
Sample Preparation and Derivatization Strategies for Labeled Serine and Metabolites
Effective sample preparation is a critical prerequisite for any successful metabolomic analysis, ensuring the integrity and recovery of target analytes like labeled serine. researchgate.net The specific strategy depends on the biological matrix (e.g., plasma, tissue, cells) and the chosen analytical platform. researchgate.netox.ac.uk
For metabolomics studies, extraction is a key first step. A common method for polar metabolites involves using a mixture of solvents such as acetonitrile, isopropanol, and water to precipitate proteins and extract small molecules. researchgate.net For cellular metabolomics, metabolism is often arrested quickly, for instance by snap-freezing in liquid nitrogen, followed by extraction with ice-cold methanol. ox.ac.uk
As previously discussed, derivatization is a crucial step, particularly for GC-MS analysis. sigmaaldrich.com The goal is to chemically modify the analyte to enhance its volatility and thermal stability. fujifilm.com Silylation reagents like BSTFA and MTBSTFA are frequently used for compounds with hydroxyl, carboxyl, or amino groups. sigmaaldrich.comtcichemicals.com Alkyl chloroformates are another class of reagents that react with both amino and carboxylic acid groups. springernature.com For LC-MS, while not always necessary for polar compounds, derivatization can be used to improve chromatographic separation and ionization efficiency. researchgate.net In MALDI imaging, on-tissue derivatization is a key strategy to enable the visualization of otherwise difficult-to-detect amino acids. nih.govresearchgate.net The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a high yield of a stable derivative without causing structural alterations to the analyte. researchgate.net
Computational and Systems Biology Approaches for Isotopic Data Interpretation
Metabolic Flux Analysis (MFA) Algorithms and Software Tools
Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope tracers like DL-SERINE (13C3; 15N), it is referred to as 13C-MFA or, more broadly, isotope-based MFA. This approach involves administering the labeled substrate to a biological system, measuring the resulting isotopic patterns in downstream metabolites, and using computational algorithms to estimate the fluxes that best explain the observed labeling data. The dual labeling with both ¹³C and ¹⁵N in a single tracer molecule provides simultaneous information on carbon and nitrogen pathways.
A variety of algorithms and software tools have been developed to facilitate MFA. These tools assist in modeling metabolic networks, simulating isotope labeling, estimating flux parameters, and performing statistical analyses. The choice of software often depends on the complexity of the metabolic model, the type of labeling data (steady-state or non-stationary), and the specific analytical platform used.
Table 1: Selected Software Tools for Metabolic Flux Analysis
| Software Tool | Key Features | Primary Application |
| 13CFLUX2 | High-performance simulator for steady-state 13C-MFA. Supports multicore CPUs and compute clusters. | Quantification of intracellular fluxes in complex networks. |
| INCA | Handles isotopically non-stationary MFA (INST-MFA), steady-state MFA, and tracer-based metabolomics. | Dynamic and steady-state flux analysis. |
| OpenFlux | Open-source software for 13C-based MFA modeling. | Modeling and simulation of labeling experiments. |
| IsoCor | Corrects raw mass spectrometry data for natural isotope abundances. | Pre-processing of isotopologue data for accurate flux calculation. |
| Escher-Trace | Web application for visualizing isotopic tracing data on metabolic pathway maps. | Data visualization and interpretation. |
| Bayesian ¹³C¹⁵N-MFA | A statistical framework for simultaneous quantification of carbon and nitrogen fluxes using dual-labeled substrates. | Resolving central carbon and nitrogen co-metabolism with enhanced resolution. |
Isotopomer Distribution Analysis (IDA) and Network Reconstruction
Isotopomer Distribution Analysis (IDA) is the core experimental component of isotope-based MFA. It involves measuring the mass-to-charge ratio (m/z) of ions using mass spectrometry to determine the distribution of isotopologues—molecules that differ only in their isotopic composition. When a cell culture is supplied with DL-SERINE (13C3; 15N), the ¹³C and ¹⁵N atoms are incorporated into various downstream metabolites through interconnected biochemical reactions. This results in distinct mass shifts for each metabolite, and the pattern of these shifts provides a detailed fingerprint of metabolic pathway activity.
This detailed labeling information is crucial for metabolic network reconstruction and validation. While genome-scale metabolic models (GSMMs) provide a blueprint of all possible reactions an organism can perform, isotope tracing experiments reveal which of these pathways are active under specific conditions. For instance, tracing the ¹³C and ¹⁵N from serine can confirm the activity of pathways involved in amino acid biosynthesis, one-carbon metabolism, and nucleotide synthesis. Untargeted isotope tracing approaches can even help in the ab initio identification of novel or unexpected metabolic pathways that are not yet included in established network models.
Flux Balance Analysis (FBA) and Constraint-Based Modeling
Flux Balance Analysis (FBA) is a widely used constraint-based modeling technique that predicts metabolic flux distributions at a genome scale. FBA relies on a stoichiometric model of metabolism and a set of constraints, such as nutrient uptake rates. It then optimizes for a specific cellular objective, most commonly the maximization of biomass production, to calculate a feasible flux distribution.
While powerful, standard FBA often yields a range of possible flux solutions. Data from isotope tracing experiments using compounds like DL-SERINE (13C3; 15N) can provide crucial additional constraints to narrow down the solution space and increase the accuracy of FBA predictions. Experimentally determined metabolic fluxes from MFA can be used to directly constrain the corresponding reactions in the genome-scale model. This integration ensures that the model's predictions are consistent with measured in vivo pathway activities, leading to a more accurate representation of the cell's metabolic state.
Statistical Validation and Data Visualization of Isotopic Enrichment
The data generated from isotope tracing experiments are complex and require rigorous statistical validation to ensure their quality and reliability. A key initial step is the correction for naturally occurring stable isotopes in both the tracer and the biological molecules, which can otherwise confound the analysis of labeling patterns. Following data acquisition and correction, statistical methods are employed to estimate the confidence intervals of the calculated fluxes. This helps determine the precision of the flux estimates and identify which fluxes are well-resolved by the experimental data.
Visualizing the high-dimensional data from these experiments is essential for interpretation. Isotope biplots can be used to visualize the relative enrichment of different isotopes (e.g., ¹³C vs. ¹⁵N) in various metabolites, providing a clear picture of substrate utilization. Another powerful tool is the mapping of isotopic enrichment data and calculated fluxes onto metabolic pathway diagrams. Software like Escher-Trace allows researchers to visualize the flow of labeled atoms through the network, making it easier to identify active pathways and metabolic bottlenecks.
Table 2: Research Findings from Isotopic Labeling Studies
| Study Focus | Isotope Tracer(s) | Key Finding |
| Mycobacterium bovis BCG Metabolism | [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride | Provided the first comprehensive intracellular carbon and nitrogen flux distributions, establishing glutamate (B1630785) as the central node for nitrogen metabolism. |
| C. elegans Phospholipid Dynamics | ¹³C and ¹⁵N stable isotopes | Quantified the replenishment rates of individual fatty acids and intact phospholipids, revealing that a significant portion of the membrane is newly synthesized daily. |
| Protein Enrichment Quantification | [¹³C₆]-glucose and ¹⁵NH₄Cl | Developed a method to accurately determine ¹³C and ¹⁵N enrichment levels in uniformly labeled proteins using high-resolution mass spectrometry. |
Integration of Tracing Data with Genomic and Proteomic Datasets
To achieve a holistic, systems-level understanding of cellular physiology, it is beneficial to integrate metabolic flux data with other omics datasets, such as genomics, transcriptomics, and proteomics. Metabolic fluxes represent the functional output of a cell's metabolic network, which is ultimately governed by its genes and the expression and activity of its enzymes (proteins).
Integrating proteomics data with flux data obtained from DL-SERINE (13C3; 15N) tracing can reveal relationships between enzyme abundance and reaction rates. Constraint-based modeling methods like Linear Bound Flux Balance Analysis (LBFBA) have been developed to incorporate transcriptomic or proteomic data to improve the prediction of metabolic fluxes. By using expression data to set constraints on the upper and lower bounds of reaction fluxes, these models can generate more accurate predictions of the metabolic state. This multi-omics integration provides a more comprehensive view of how cells regulate their metabolism in response to genetic or environmental changes.
Applications of Dl Serine 13c3; 15n in Specific Academic Research Contexts
Cancer Cell Metabolism Research
Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid cell growth and proliferation. nih.govnih.gov Serine metabolism is frequently dysregulated in cancer and plays a central role in fueling tumorigenesis. nih.govresearchgate.netsemanticscholar.orgmit.edu The use of DL-SERINE (13C3; 15N) has been instrumental in dissecting the intricate roles of serine in cancer cell metabolism.
Serine Metabolism in Proliferation and Tumorigenesis
Cancer cells exhibit an increased demand for serine, a non-essential amino acid that serves as a crucial building block for proteins, lipids, and nucleotides. nih.govresearchgate.net Many tumors upregulate the expression of enzymes involved in the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate. scispace.comnih.gov Stable isotope tracing studies using 13C-labeled glucose have demonstrated that a significant portion of glycolytic carbon is shunted into the serine synthesis pathway in various cancer cell lines. nih.govnih.gov
Research has shown that both endogenous synthesis and exogenous uptake of serine contribute to cancer cell proliferation. aacrjournals.orgnih.gov The reliance on serine metabolism is particularly pronounced in certain cancer types, such as breast cancer and melanoma. nih.govresearchgate.net By employing labeled serine, such as DL-SERINE (13C3; 15N), researchers can quantify the contribution of this amino acid to biomass production and elucidate how its metabolism supports the high proliferative rate of cancer cells. medchemexpress.com Depriving cancer cells of serine or inhibiting its synthesis has been shown to impede tumor growth, highlighting the therapeutic potential of targeting this metabolic pathway. nih.govdntb.gov.ua
| Cancer Type | Key Finding | Tracer Used | Reference |
|---|---|---|---|
| Breast Cancer | Upregulation of serine synthesis pathway enzymes, particularly PHGDH, promotes tumor progression. | 13C-labeled glucose | nih.gov |
| Melanoma | Increased PHGDH expression provides a fitness advantage in serine-limited environments. | Not Specified | nih.gov |
| Pancreatic Cancer | High diversion of glycolytic flux into serine and glycine (B1666218) synthesis. | 13C6 glucose | researchgate.net |
| Colon Cancer | Both endogenous and exogenous serine contribute to tumor growth and resistance to 5-fluorouracil. | 13C3 serine | aacrjournals.org |
One-Carbon Metabolism in Cancer and Epigenetic Modification (DNA/RNA Methylation)
Serine is a major donor of one-carbon units to the folate and methionine cycles, which are critical for the synthesis of nucleotides and for methylation reactions. researchgate.netnih.govcore.ac.uk These one-carbon units are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. nih.govnih.gov The transfer of a one-carbon unit from serine to tetrahydrofolate (THF) initiates a series of reactions that provide the necessary components for rapid cell division. nih.gov
Furthermore, one-carbon metabolism is intricately linked to epigenetic regulation through its role in providing methyl groups for DNA and RNA methylation. nih.gov The universal methyl donor, S-adenosylmethionine (SAM), is regenerated through the methionine cycle, which can be fueled by serine-derived one-carbon units. nih.gov Studies utilizing 13C3; 15N-labeled serine have enabled researchers to trace the contribution of serine to the methylation of DNA and RNA. nih.govnih.gov These investigations have revealed that serine metabolism supports the methionine cycle and subsequent methylation events, even in the presence of methionine, by contributing to de novo ATP synthesis, which is required for the conversion of methionine to SAM. nih.gov This connection between serine metabolism and epigenetics underscores its profound impact on gene expression and cancer cell phenotype.
| Metabolic Process | Role of Serine | Tracer Used | Key Research Finding | Reference |
|---|---|---|---|---|
| Nucleotide Synthesis | Major donor of one-carbon units for purine (B94841) and thymidylate synthesis. | 13C-labeled serine | Depletion of serine inhibits cancer cell proliferation by reducing the availability of one-carbon units for nucleotide synthesis. | nih.gov |
| DNA/RNA Methylation | Provides one-carbon units for the regeneration of S-adenosylmethionine (SAM). | 13C315N1-Serine | Serine supports DNA and RNA methylation through de novo ATP synthesis, which is required to convert methionine to SAM. | nih.gov |
| Methionine Cycle | Contributes one-carbon units for the remethylation of homocysteine to methionine. | 13C315N1-Serine | Serine's contribution to the methionine cycle is observed under methionine-depleted conditions. | nih.gov |
Metabolic Reprogramming in Response to Oncogenic Signaling
The metabolic landscape of cancer cells is often reshaped by the activation of oncogenes and the inactivation of tumor suppressors. nih.gov These genetic alterations can directly influence the expression and activity of metabolic enzymes, leading to a redirection of metabolic flux to support anabolic processes. nih.gov For instance, the expression of phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the serine synthesis pathway, is often amplified in cancers. nih.govnih.gov
Isotope tracing studies have been pivotal in demonstrating how oncogenic signaling pathways drive the reprogramming of serine metabolism. mdpi.com By using tracers like DL-SERINE (13C3; 15N), researchers can map the metabolic fate of serine under different genetic backgrounds and identify the specific pathways that are co-opted by cancer cells. nih.gov This understanding of how oncogenic signaling dictates metabolic dependencies offers opportunities for developing targeted therapies that exploit these metabolic vulnerabilities. nih.gov
Neurological Research and Neurotransmitter Dynamics
In the central nervous system (CNS), serine and its derivatives play critical roles as neurotransmitters and neuromodulators. frontiersin.orgnih.gov The use of isotopically labeled serine has provided valuable insights into the dynamic interplay of these molecules in neuronal function and neurological disorders.
Serine and Glycine Interconversion in Central Nervous System
L-serine can be converted to glycine, another important neurotransmitter, by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov This reversible reaction is crucial for maintaining the balance of these two amino acids in the CNS. nih.gov Glycine itself acts as an inhibitory neurotransmitter in the spinal cord and brainstem and also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. pnas.org In vivo studies have demonstrated a metabolic link between L-serine and glycine, where systemic administration of L-serine leads to an increase in glycine levels in the cerebral cortex. nih.gov
D-Serine and NMDA Receptor Co-Agonism Mechanisms
The enantiomer of L-serine, D-serine, is a potent co-agonist at the glycine site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. nih.govtechnion.ac.il The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase. pnas.org The activation of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist, either D-serine or glycine. elifesciences.org
Research has shown that D-serine is crucial for the activation of synaptic NMDA receptors and for NMDA receptor-dependent synaptic plasticity. nih.gov Electrophysiological studies have demonstrated that reducing D-serine levels impairs NMDA receptor function. nih.gov While both D-serine and glycine can act as co-agonists, their relative contributions can vary depending on the brain region and developmental stage. pnas.org The study of D-serine's role has been implicated in various neurological conditions, and it is considered a potential neuroprotective agent. frontiersin.orgnih.govfrontiersin.org
| Compound | Function | Key Research Finding | Reference |
|---|---|---|---|
| L-Serine | Precursor to Glycine and D-Serine | Systemic administration of L-serine increases both L-serine and D-serine levels in the cerebral cortex. | nih.gov |
| Glycine | Inhibitory neurotransmitter; NMDA receptor co-agonist | Serves as a significant regulator of D-serine synthesis and release. | pnas.org |
| D-Serine | Potent co-agonist of the NMDA receptor | Crucial for the activation of synaptic NMDA receptors and long-term potentiation. | pnas.orgnih.gov |
Metabolic Dysregulation in Neurological Models (e.g., Traumatic Brain Injury, Serine Deficiency Models)
The use of isotopically labeled compounds, such as DL-SERINE (13C3; 15N), is a powerful tool for investigating metabolic dysregulation in neurological models, including traumatic brain injury (TBI) and serine deficiency models. This stable isotope tracer allows researchers to track the metabolic fate of serine, providing insights into pathway alterations that occur under pathological conditions.
By introducing DL-SERINE (13C3; 15N) into a TBI model, researchers can trace the incorporation of the labeled carbon and nitrogen atoms into various downstream metabolites. This allows for the quantification of flux through key metabolic pathways, such as:
One-carbon metabolism: Serine is a major donor of one-carbon units for the synthesis of nucleotides (purines and pyrimidines) and for the remethylation of homocysteine to methionine. In the hypermetabolic state following TBI, there is an increased demand for nucleotide synthesis for tissue repair and for the production of antioxidants like glutathione (B108866), which is derived from the methionine cycle.
Glycine synthesis: The conversion of serine to glycine is a crucial step in many biosynthetic pathways. Glycine itself is a neurotransmitter and is involved in the synthesis of porphyrins and glutathione.
D-serine synthesis: D-serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor and plays a role in synaptic plasticity and excitotoxicity. Tracking the conversion of labeled L-serine to D-serine can provide insights into the regulation of NMDA receptor activity following injury.
In Serine Deficiency Models , which mimic human genetic disorders of serine biosynthesis, the use of DL-SERINE (13C3; 15N) is invaluable for understanding the systemic and neurological consequences of impaired de novo serine synthesis. These disorders lead to severe neurological symptoms, underscoring the brain's critical reliance on serine. By administering labeled serine, researchers can investigate how different tissues and cell types utilize exogenous serine and how its metabolism is altered in the absence of endogenous production. This can help in elucidating the specific metabolic pathways that are most affected and in designing effective therapeutic strategies.
The data obtained from such tracer studies can be used to construct detailed metabolic flux maps, providing a quantitative understanding of how serine metabolism is rewired in response to neurological injury or genetic defects.
Developmental Biology and Cell Differentiation
DL-SERINE (13C3; 15N) serves as a critical tracer in the fields of developmental biology and cell differentiation, enabling researchers to unravel the complex metabolic pathways that govern these fundamental processes.
In Developmental Biology , the metabolic fate of serine is of particular interest due to its central role in the synthesis of essential biomolecules required for rapid cell proliferation and growth during embryogenesis. Studies using radiolabeled serine in rat embryos have demonstrated that a significant portion of incorporated serine is utilized to provide one-carbon units for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. biologists.com The use of stable isotopes like in DL-SERINE (13C3; 15N) allows for safer and more detailed analysis of these metabolic fluxes in developing organisms.
By introducing DL-SERINE (13C3; 15N) into in vitro embryo culture systems or in vivo developmental models, researchers can track the incorporation of the 13C and 15N labels into various macromolecules. This provides quantitative data on the allocation of serine to different biosynthetic pathways, such as:
Nucleotide Synthesis: Essential for DNA replication and cell division during embryonic growth.
Protein Synthesis: Serine is a proteinogenic amino acid, and tracking its incorporation into proteins provides a measure of protein synthesis rates in different tissues and at different developmental stages.
Lipid Synthesis: Serine is a precursor for the synthesis of phospholipids, such as phosphatidylserine and phosphatidylethanolamine, which are crucial components of cell membranes.
In the context of Cell Differentiation , metabolic reprogramming is a hallmark of the transition from a pluripotent state to a specialized cell type. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes isotopically labeled amino acids to quantify changes in the proteome during cellular processes like differentiation. youtube.com While SILAC often uses labeled arginine and lysine to track protein turnover, the use of labeled serine can provide specific insights into the roles of serine metabolism during differentiation.
For example, during the differentiation of stem cells into neurons, there are significant changes in one-carbon metabolism and phospholipid synthesis. By supplementing the culture medium with DL-SERINE (13C3; 15N), researchers can trace how the metabolic flux from serine is redirected to support the unique biosynthetic demands of neuronal development, such as the synthesis of specific neurotransmitters and membrane components. This approach can help to identify key metabolic enzymes and pathways that are critical for proper cell fate determination and could be potential targets for regenerative medicine.
Nutrient Sensing and Amino Acid Homeostasis Studies
DL-SERINE (13C3; 15N) is an invaluable tool for investigating the intricate mechanisms of nutrient sensing and the maintenance of amino acid homeostasis. Cells and organisms have evolved sophisticated pathways to sense the availability of amino acids and adjust their metabolic and growth programs accordingly.
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is activated by amino acids. By using DL-SERINE (13C3; 15N), researchers can trace the uptake and intracellular metabolism of serine and investigate how these processes are linked to the activation of the mTORC1 pathway. For instance, studies can be designed to determine whether serine itself or one of its metabolites is the direct signal for mTORC1 activation. The labeled serine can be tracked into various metabolic pathways, and the correlation between the flux through these pathways and mTORC1 activity can be assessed.
In the broader context of Amino Acid Homeostasis , stable isotope tracing studies are essential for understanding the dynamic balance between amino acid synthesis, degradation, and transport. DL-SERINE (13C3; 15N) can be used to perform in vivo metabolic flux analysis to quantify the whole-body turnover of serine. This involves administering the labeled serine and then measuring the isotopic enrichment of serine and its metabolites in different tissues and body fluids over time.
Such studies can provide crucial information on:
Inter-organ metabolism of serine: Determining which organs are net producers or consumers of serine and how this is regulated under different physiological conditions.
The contribution of endogenous synthesis versus dietary intake: Quantifying the relative importance of de novo serine synthesis in maintaining plasma serine levels.
The impact of disease states on serine homeostasis: Investigating how conditions like diabetes, cancer, or liver disease affect serine metabolism and turnover.
The data generated from these studies are critical for understanding the pathophysiology of diseases associated with altered amino acid metabolism and for developing nutritional interventions.
Microbial Metabolism and Environmental Biotechnology
In the fields of microbial metabolism and environmental biotechnology, DL-SERINE (13C3; 15N) is utilized in a powerful technique known as Stable Isotope Probing (SIP) . nih.govhw.ac.ukmicrobe.com SIP allows researchers to identify and characterize microorganisms within complex environmental samples that are actively metabolizing a specific substrate, in this case, serine.
The basic principle of SIP involves introducing the 13C- and 15N-labeled serine into a microbial community, such as soil, sediment, or a bioreactor. Microorganisms that can utilize serine as a carbon and/or nitrogen source will incorporate the heavy isotopes into their cellular components, including DNA, RNA, proteins, and phospholipids.
By separating the "heavy" labeled biomolecules from the "light" unlabeled ones, researchers can:
Identify active serine-metabolizing microbes: The labeled DNA or RNA can be sequenced to identify the specific microbial species that are actively consuming serine in the environment. This is particularly useful for identifying key players in the degradation of proteinaceous organic matter.
Trace metabolic pathways: By analyzing the isotopic labeling patterns in various metabolites, it is possible to elucidate the specific metabolic pathways used by the microorganisms to break down serine.
Quantify metabolic activity: The rate of isotope incorporation can be used to estimate the in situ metabolic activity of the serine-degrading populations.
In Environmental Biotechnology , SIP with labeled serine can be applied to optimize bioremediation processes. For example, in the treatment of wastewater containing high levels of protein waste, identifying the most efficient serine-degrading bacteria can inform strategies to enhance their growth and activity, leading to more effective waste removal. Furthermore, understanding the microbial metabolism of amino acids is crucial for processes like anaerobic digestion, where the breakdown of proteins can be a rate-limiting step. A study on anaerobic digesters used 13C-labeled protein substrates to identify Acinetobacter as a key protein-degrader. nih.gov
The use of DL-SERINE (13C3; 15N) in SIP provides a direct link between the metabolic function (serine utilization) and the identity of the microorganisms responsible, offering a significant advantage over traditional culture-based methods.
Structural Biology and Macromolecular Interactions (e.g., Protein Folding, Serine Clusters)
DL-SERINE (13C3; 15N) is a fundamental tool in structural biology, particularly in the application of Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure, dynamics, and interactions of proteins and other macromolecules. The incorporation of 13C and 15N isotopes into proteins is often essential for resolving the complex NMR spectra of these large molecules. nih.govmdpi.comnih.govmerckmillipore.comutoronto.ca
In the study of Protein Folding , NMR spectroscopy is a powerful technique for characterizing the transient and sparsely populated intermediate states that occur on the folding pathway. whiterose.ac.uk By isotopically labeling the protein with DL-SERINE (13C3; 15N) and other labeled amino acids, researchers can assign the NMR signals to specific atoms within the protein. This allows for the detailed, residue-level investigation of the structural and dynamic changes that occur as the protein folds into its native conformation. Techniques like relaxation dispersion NMR can be used to study the kinetics and thermodynamics of these folding intermediates.
The investigation of Serine Clusters , which are regions of a protein with a high density of serine residues, can also be facilitated by isotopic labeling. These clusters are often found in intrinsically disordered regions of proteins and can be sites of post-translational modifications, such as phosphorylation, which play a crucial role in regulating protein function. By selectively labeling serine residues, researchers can use NMR to probe the local structure and dynamics of these clusters and to study how they are affected by phosphorylation or binding to other molecules.
Furthermore, DL-SERINE (13C3; 15N) is used to study Macromolecular Interactions , such as protein-protein and protein-ligand interactions. springernature.comnews-medical.netnih.gov When one protein in a complex is isotopically labeled and the other is not, NMR techniques can be used to identify the specific amino acid residues at the interface of the interaction. This is achieved by monitoring the changes in the NMR signals of the labeled protein upon binding to its partner. This information is invaluable for understanding the molecular basis of biological processes and for the rational design of drugs that target these interactions.
The use of isotopically labeled serine, in conjunction with advanced NMR methods, provides a detailed picture of the role of this amino acid in the structure, function, and regulation of proteins.
Challenges, Methodological Considerations, and Future Directions in Dl Serine 13c3; 15n Research
Experimental Design Optimization and Controls
The quality and interpretability of data from studies using DL-SERINE (13C3; 15N) are critically dependent on robust experimental design. Optimization of the study protocol and the inclusion of appropriate controls are paramount to ensure that the results accurately reflect the biological processes under investigation. Key considerations include the duration of labeling to achieve isotopic steady state, which can vary significantly between different metabolic pathways. For instance, glycolysis may reach a steady state in minutes, while nucleotide synthesis can take much longer.
Proper controls are essential to account for potential confounding variables. This includes running parallel experiments with unlabeled serine to establish a baseline and to control for any metabolic perturbations that might be induced by the introduction of the tracer. Furthermore, the choice of experimental system, whether cell culture, animal models, or human studies, will dictate specific design elements that need to be optimized.
| Parameter | Consideration | Rationale | Example |
|---|---|---|---|
| Tracer Concentration | Use a concentration that is high enough for detection but does not perturb the natural metabolic pool. | Avoid altering the kinetics of serine-dependent pathways due to an unnaturally high substrate concentration. | Titration experiments to determine the optimal tracer concentration for the specific cell line or model system. |
| Labeling Duration | The time of exposure to the tracer should be sufficient to achieve isotopic steady state in the pathways of interest. | Ensures that the measured isotopic enrichment reflects the true metabolic flux rather than a transient state. | Time-course experiments to monitor the incorporation of 13C and 15N into downstream metabolites over several hours or days. |
| Control Groups | Include unlabeled controls and potentially controls with single-isotope labels (e.g., 13C3-serine or 15N-serine). | To differentiate the metabolic fates of the carbon skeleton and the amino group and to account for any non-specific effects of the labeling. | Comparing the metabolic profiles of cells grown with unlabeled serine, DL-SERINE (13C3; 15N), and single-labeled serine. |
| Sample Collection | Standardize collection and quenching procedures to halt metabolic activity instantly. | Prevents post-sampling metabolic changes that could alter metabolite levels and isotopic enrichment. | Rapidly quenching cells with cold methanol or liquid nitrogen. |
Advancements in Analytical Sensitivity, Resolution, and Throughput
The accurate detection and quantification of DL-SERINE (13C3; 15N) and its downstream metabolites are heavily reliant on sophisticated analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for these analyses. Recent advancements in high-resolution mass spectrometry have been pivotal in distinguishing between different isotopologues, which are molecules that differ only in their isotopic composition.
Improving the sensitivity of these methods allows for the detection of low-abundance metabolites, while enhanced resolution is crucial for separating compounds with very similar mass-to-charge ratios. Furthermore, increasing the throughput of these analytical platforms is essential for large-scale studies, such as those in clinical research or drug discovery, enabling the rapid analysis of numerous samples.
| Analytical Technique | Advancement | Impact on DL-SERINE (13C3; 15N) Research |
|---|---|---|
| High-Resolution Mass Spectrometry (e.g., Orbitrap) | Provides high mass accuracy and resolution. | Enables the confident identification of metabolites and the precise measurement of isotopic enrichment in complex biological samples. |
| Tandem Mass Spectrometry (MS/MS) | Allows for the fragmentation of ions to elucidate their structure. | Confirms the identity of metabolites and can help to pinpoint the location of isotopic labels within a molecule. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Offers faster separations with higher resolution compared to conventional HPLC. | Increases the throughput of sample analysis and improves the separation of isomeric compounds. |
| Chiral Chromatography | Utilizes chiral stationary phases to separate enantiomers. oup.comnih.govnih.govchromatographyonline.comshimadzu.co.uknih.govresearchgate.netwvu.edu | Crucial for distinguishing between the metabolic fates of D-serine and L-serine. oup.comnih.govnih.govchromatographyonline.comshimadzu.co.uknih.govresearchgate.netwvu.edu |
Addressing Isotopic Purity and Isomer Specificity (D- vs L-serine)
A significant challenge in tracer-based metabolomics is ensuring the isotopic purity of the labeled compound. Commercially available DL-SERINE (13C3; 15N) typically has a high isotopic enrichment (e.g., 98-99%), which must be accounted for in data analysis to correct for the small fraction of unlabeled molecules. sigmaaldrich.comeurisotop.comisotope.comchemie-brunschwig.ch
Of equal importance is the ability to distinguish between the D- and L-isomers of serine. oup.comnih.govnih.govchromatographyonline.comshimadzu.co.uknih.govresearchgate.netwvu.edu These enantiomers can have distinct biological roles, and therefore, understanding their separate metabolic fates is crucial. nih.gov This requires specialized analytical methods, such as chiral chromatography, that can separate these mirror-image molecules before their detection by mass spectrometry. oup.comnih.govnih.govchromatographyonline.comshimadzu.co.uknih.govresearchgate.netwvu.edu
| Challenge | Methodological Approach | Significance |
|---|---|---|
| Isotopic Purity | Verification of isotopic enrichment of the tracer stock by MS analysis. | Ensures accurate calculation of isotopic incorporation into downstream metabolites. |
| Isomer Specificity (D- vs L-serine) | Chiral derivatization followed by standard LC-MS. oup.comnih.govnih.govnih.gov | Allows for the separation of D- and L-serine on a non-chiral column. oup.comnih.govnih.govnih.gov |
| Isomer Specificity (D- vs L-serine) | Direct separation using a chiral chromatography column (e.g., CROWNPAK or ChiroSil). nih.govchromatographyonline.comshimadzu.co.uksemanticscholar.org | Provides direct resolution of the enantiomers without the need for a derivatization step. nih.govchromatographyonline.comshimadzu.co.uksemanticscholar.org |
Development of Novel Computational Models for Complex Metabolic Networks
The data generated from DL-SERINE (13C3; 15N) tracing experiments are complex, requiring sophisticated computational models for their interpretation. Metabolic Flux Analysis (MFA) is a key computational tool that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions. ucdavis.edunih.govnih.govresearchgate.netspringernature.com The development of more advanced MFA models is a critical area of research.
Genome-scale metabolic models (GEMs) provide a comprehensive framework for MFA, incorporating all known metabolic reactions in an organism. nih.govresearchgate.netembopress.orgspringernature.com Integrating data from DL-SERINE (13C3; 15N) tracing into these models can provide a systems-level understanding of how serine metabolism is regulated and interconnected with other metabolic pathways. nih.govresearchgate.netembopress.orgspringernature.com
| Computational Approach | Description | Application in DL-SERINE (13C3; 15N) Research |
|---|---|---|
| Metabolic Flux Analysis (MFA) | A computational method to quantify the rates of metabolic reactions using stable isotope tracing data. ucdavis.edunih.govnih.govresearchgate.netspringernature.com | Determines the flux through serine biosynthesis, catabolism, and downstream pathways. ucdavis.edunih.govnih.govresearchgate.netspringernature.com |
| Isotopomer Distribution Analysis | Examines the pattern of isotopic labeling in metabolites to infer pathway activity. | Provides qualitative and quantitative insights into the contributions of different pathways to the synthesis of a particular metabolite. |
| Genome-Scale Metabolic Models (GEMs) | Comprehensive models that include all known metabolic reactions in an organism. nih.govresearchgate.netembopress.orgspringernature.com | Integrates DL-SERINE (13C3; 15N) data to provide a systems-level view of metabolic regulation and to predict the effects of genetic or environmental perturbations. nih.govresearchgate.netembopress.orgspringernature.com |
| Bayesian Kinetic Modeling | A statistical approach to model the dynamics of metabolic networks from time-course isotopic labeling data. nih.gov | Characterizes the dynamic behavior of serine metabolic pathways and their regulation. nih.gov |
Integration with Emerging Technologies (e.g., Single-Cell Metabolomics, Spatial Metabolomics)
The next frontier in metabolomics is to understand metabolic processes at the level of individual cells and within the spatial context of tissues. Single-cell metabolomics aims to measure the metabolic profiles of individual cells, which is challenging due to the minute quantities of metabolites present. nih.govnih.gov The high sensitivity of modern mass spectrometers is beginning to make this feasible, and the use of tracers like DL-SERINE (13C3; 15N) will be crucial for probing metabolic heterogeneity within a population of cells. nih.govnih.gov
Spatial metabolomics, or imaging mass spectrometry, allows for the visualization of the distribution of metabolites within a tissue section. Integrating DL-SERINE (13C3; 15N) tracing with these imaging techniques will enable researchers to map the metabolic activity of serine pathways in different regions of a tissue, providing unprecedented insights into the metabolic organization of complex biological systems.
| Emerging Technology | Potential for DL-SERINE (13C3; 15N) Research | Challenges |
|---|---|---|
| Single-Cell Metabolomics | To investigate cell-to-cell heterogeneity in serine metabolism and its role in processes like cancer development and immune responses. nih.govnih.gov | Achieving the required sensitivity and throughput for analyzing a large number of single cells. nih.govnih.gov |
| Spatial Metabolomics | To visualize the spatial distribution of serine and its metabolites in tissues, revealing metabolic niches and interactions between different cell types. | Improving the spatial resolution and the ability to quantify isotopic enrichment in a spatially resolved manner. |
| Multi-omics Integration | To combine metabolomic data from DL-SERINE (13C3; 15N) tracing with transcriptomic, proteomic, and genomic data. | Developing the computational tools to integrate and interpret these large and complex datasets. |
Elucidating Novel Metabolic Interconnections and Regulatory Mechanisms
A primary goal of using DL-SERINE (13C3; 15N) is to discover new metabolic pathways and regulatory mechanisms involving serine. Serine is a central node in metabolism, contributing to one-carbon metabolism, nucleotide synthesis, and the production of other amino acids and lipids. nih.govnih.govnih.gov Isotope tracing can reveal previously unknown connections between serine metabolism and other cellular processes.
Q & A
How can researchers verify the isotopic purity of DL-SERINE (13C3; 15N) in experimental setups?
Answer: Isotopic purity is critical for tracer studies. Use nuclear magnetic resonance (NMR) with a tunable broadband probe to analyze and incorporation. For example, prepare a 1 mg/ml solution in DO with DSS as an internal standard, and acquire spectra at 50.6 MHz for and appropriate frequencies for . Compare peaks against unlabeled controls to confirm labeling efficiency (>98% as per specifications) . Cross-validate with mass spectrometry (MS) for quantitative isotopic enrichment. Always request a Certificate of Analysis (COA) from suppliers to confirm purity and impurity thresholds (e.g., sulfur ash ≤0.1%, Fe ≤0.003%) .
What experimental design considerations are essential for metabolic flux analysis using DL-SERINE (13C3; 15N) in plant or microbial systems?
Answer:
- Tracer Incorporation: Use dual-labeled DL-SERINE (13C3; 15N) to track carbon and nitrogen assimilation simultaneously. For plants, expose roots to labeled serine under controlled nitrogen ratios to mimic organic horticulture conditions, as done in cucumber seedling studies with alanine tracers .
- Sampling Intervals: Collect samples at short intervals (e.g., 0, 15, 30 mins) to capture rapid metabolic turnover, as serine-derived may appear in pyruvate or alanine via transamination .
- Data Interpretation: Employ compound-specific isotope analysis (CSIA) of free amino acids in tissues to distinguish intact serine uptake vs. metabolic byproducts (e.g., glutamate, asparagine) .
How can researchers ensure solubility and stability of DL-SERINE (13C3; 15N) in aqueous solutions during long-term experiments?
Answer: DL-SERINE is water-soluble (as per its physical properties) but may degrade under prolonged exposure to heat or light. Prepare fresh solutions in deionized water (pH 6–7) and store at –20°C in amber vials to prevent photodegradation. For stability testing, use high-performance liquid chromatography (HPLC) with a polar column (e.g., HILIC) to monitor serine concentration over time. Include a preservative like sodium azide (0.02% w/v) if sterility is a concern .
What methodologies address discrepancies in nitrogen assimilation data when using DL-SERINE (13C3; 15N) as a tracer?
Answer: Contradictions may arise from isotopic dilution or microbial interference.
- Isotopic Dilution: Measure background levels in control samples to correct for natural abundance.
- Microbial Activity: Sterilize growth media (e.g., autoclaving or filtration) to minimize bacterial serine metabolism.
- Multi-Technique Validation: Combine NMR, MS, and enzymatic assays (e.g., serine dehydratase activity) to cross-verify labeling patterns. For example, in plant studies, discrepancies in nitrogen uptake ratios (6.84% vs. 0.94%) were resolved using CSIA and kinetic modeling .
How to reproduce isotopic labeling protocols for DL-SERINE (13C3; 15N) synthesis in academic labs?
Answer:
- Chemical Synthesis: Start with -labeled glycerol or pyruvate as precursors, followed by enzymatic amination with -NH. Purify via recrystallization in ethanol/water mixtures to achieve >98% purity .
- Quality Control: Validate labeling using -NMR (e.g., 125 MHz for C3 specificity) and elemental analysis for nitrogen content. Ensure compliance with impurity limits (e.g., Pb ≤0.001%) .
What advanced techniques are used to track intracellular metabolite pools derived from DL-SERINE (13C3; 15N) in microbial systems?
Answer:
- Isotope-Labeled Metabolomics: Extract metabolites via cold methanol/water (80:20) and analyze with LC-MS/MS. Track -serine incorporation into TCA cycle intermediates (e.g., oxaloacetate) using fragmentation patterns.
- Flux Balance Analysis (FBA): Integrate isotopic data with genome-scale metabolic models to predict flux distributions. For example, Listeria studies revealed -pyruvate conversion to alanine and aspartate via PycA carboxylase .
How to design controls for experiments using DL-SERINE (13C3; 15N) to account for abiotic isotope exchange?
Answer:
- Abiotic Controls: Incubate labeled serine in sterile buffer (without cells/tissue) under experimental conditions (e.g., pH, temperature). Measure spontaneous isotope transfer to other molecules via NMR/MS.
- Biological Controls: Use knockout mutants (e.g., serine deaminase-deficient strains) to isolate enzyme-specific pathways. Compare results with wild-type systems to quantify biotic vs. abiotic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
